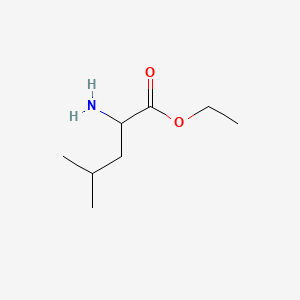

Ethyl 2-amino-4-methylpentanoate

Description

Significance of Leucine (B10760876) Ester Derivatives as Chemical Intermediates and Building Blocks

Leucine and its derivatives are crucial components in various biological and chemical processes. foodcom.pl Leucine itself is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. foodcom.pl It plays a vital role in protein synthesis and muscle metabolism. foodcom.plchemimpex.com The esterification of leucine to form derivatives like Ethyl 2-amino-4-methylpentanoate enhances its utility in organic synthesis. These derivatives serve as important chiral intermediates and building blocks for the synthesis of more complex molecules. yakhak.org

The significance of leucine ester derivatives stems from their bifunctional nature. The amino group can be protected or reacted, while the ester group provides a handle for further transformations, such as hydrolysis or amidation. acs.org This dual reactivity allows for the controlled and sequential introduction of new functionalities, a key strategy in the construction of complex target molecules. Furthermore, the inherent chirality of these derivatives, originating from the natural L-leucine, makes them valuable starting materials for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. chemimpex.com

Leucine derivatives, including esters, are instrumental in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. yakhak.org They are incorporated into peptide-based drugs, where the leucine side chain can influence the compound's binding to biological targets. chemimpex.com The lipophilic character of the ester group can also improve the pharmacokinetic properties of a drug molecule. nih.gov

Historical Trajectories in the Chemical Synthesis and Utility of Alpha-Amino Esters

The synthesis of alpha-amino acids and their esters has a rich history, with early methods like the Strecker and Gabriel syntheses laying the foundation for this field. khanacademy.org These classical methods provided access to a range of amino acids, but often required harsh reaction conditions and resulted in racemic mixtures, necessitating challenging resolution steps.

Over the years, significant advancements have been made in the synthesis of alpha-amino esters. The development of catalytic and enantioselective methods has been a major focus, aiming to produce these compounds with high efficiency and stereocontrol. acs.orgnih.gov For instance, dynamic kinetic resolution has been employed to synthesize N-protected optically active α-amino esters from racemic α-halo esters in high yields and diastereomeric excesses. acs.org

The utility of alpha-amino esters has expanded in parallel with the development of new synthetic methods. Initially used primarily for peptide synthesis, their application has broadened to include their use as chiral auxiliaries, ligands for asymmetric catalysis, and precursors for a wide array of complex natural products and pharmaceuticals. The ability to introduce various functional groups at the alpha-position has further enhanced their versatility. organic-chemistry.org

Positioning of this compound within Modern Organic Synthesis Paradigms

In the context of modern organic synthesis, this compound is valued for its role as a readily available and versatile building block. Its incorporation into synthetic strategies often leverages its inherent chirality and the differential reactivity of its amino and ester functionalities.

One key paradigm is its use in diversity-oriented synthesis, a strategy that aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening. acs.org By using this compound as a scaffold, a wide range of substituents can be introduced at both the amino and ester positions, leading to a large number of distinct compounds with potential biological activity. acs.orgacs.org

Furthermore, this compound and other leucine esters are employed in the synthesis of non-natural or synthetic amino acids. These modified amino acids are incorporated into peptides to study structure-activity relationships, improve metabolic stability, or introduce novel functionalities. nih.gov The isobutyl side chain of leucine can be modified to explore its impact on biological activity.

The development of biocatalytic methods has also influenced the use of alpha-amino esters. Enzymes are increasingly used to perform selective transformations on these molecules, offering mild and environmentally friendly alternatives to traditional chemical methods. nih.gov

Overview of Key Research Domains for this compound

The research applications of this compound are diverse and span several areas of chemistry and biology.

Medicinal Chemistry: A primary research domain for this compound is in the discovery and development of new therapeutic agents. It serves as a precursor for the synthesis of a wide range of biologically active molecules, including potential antimicrobial, antiviral, and anticancer agents. acs.orgacs.orgontosight.ai The leucine scaffold is a common feature in many drug candidates, and the ability to easily modify the ester and amino groups allows for the fine-tuning of pharmacological properties.

Peptide Science: this compound is a fundamental building block in peptide synthesis. chemimpex.com It is used to introduce leucine residues into peptide chains, which is crucial for creating peptides with specific structures and functions. google.com Research in this area focuses on developing more efficient and selective methods for peptide coupling and on synthesizing peptides with novel biological activities.

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable tool in asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemistry of reactions or as a starting material for the synthesis of other chiral molecules. The separation of enantiomers of α-amino acid esters using chiral stationary phases in high-performance liquid chromatography (HPLC) is a significant area of research. yakhak.orgnih.govpsu.edu

Biotechnology: In biotechnology, leucine derivatives are used in the production of peptides and other bioactive compounds. chemimpex.com They can also be used to study metabolic pathways and the role of amino acids in cellular processes. nih.govresearchgate.net For example, studies have investigated the cellular uptake and metabolism of leucine esters. researchgate.net

Chemical Properties of this compound and Related Compounds

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 2899-43-6 keyorganics.net |

| Synonyms | Ethyl L-leucinate, (S)-Ethyl 2-amino-4-methylpentanoate ambeed.com |

Interactive Data Table: Research Applications of Leucine Esters

| Research Area | Application of Leucine Esters | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antitumor agents | Leucine methyl ester used as a starting material for the synthesis of compounds showing promising activity against certain cancer targets. acs.org |

| Peptide Synthesis | Incorporation into peptide backbones | Fmoc-protected leucine derivatives are used as building blocks in solid-phase peptide synthesis. chemimpex.com |

| Asymmetric Synthesis | Chiral resolution | HPLC methods with chiral stationary phases effectively separate enantiomers of α-amino acid esters. yakhak.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLJVBIRIXQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875770 | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-40-0, 2743-60-4 | |

| Record name | Ethyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Methylpentanoate and Its Enantiomers

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification represent classical and widely utilized approaches for the synthesis of amino acid esters like ethyl 2-amino-4-methylpentanoate. These methods are valued for their operational simplicity and cost-effectiveness.

Catalytic Esterification Protocols

Direct esterification of L-leucine with ethanol (B145695) is a common method for preparing this compound. This reaction is typically catalyzed by acids to enhance the reaction rate. Various acidic catalysts have been employed, including protic acids like hydrochloric acid and sulfuric acid, as well as solid acid catalysts. nih.gov For instance, the use of trimethylchlorosilane in methanol (B129727) has been reported as a convenient method for the synthesis of various amino acid methyl esters, a process that can be adapted for ethyl esters. nih.gov Another approach involves the use of ion-exchange resins, such as Amberlyst-15, which act as both a catalyst and a solid support, simplifying the work-up procedure. tandfonline.com The reaction involves the protonation of the carboxylic acid group of leucine (B10760876), making it more susceptible to nucleophilic attack by ethanol. The general scheme for this acid-catalyzed esterification is as follows:

L-Leucine + Ethanol ⇌ this compound + Water

To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove the water formed during the reaction. While effective, a key consideration in the esterification of chiral amino acids is the potential for racemization, especially under harsh acidic conditions or elevated temperatures. tandfonline.com

Equilibrium-Driven Transesterification Processes

Transesterification offers an alternative route to this compound, starting from a different ester of leucine, such as the methyl ester. masterorganicchemistry.com This process involves the exchange of the alkoxy group of the ester with that of an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, N-acyl-D,L-leucine methyl ester can be subjected to enzymatic hydrolysis to selectively yield N-acyl-L-leucine, leaving the N-acyl-D-leucine ester, which can then potentially undergo transesterification. google.com

The reaction can be represented as:

Leucine Methyl Ester + Ethanol ⇌ this compound + Methanol

This equilibrium-driven process is often facilitated by using a large excess of the desired alcohol (ethanol in this case) to shift the equilibrium towards the formation of the ethyl ester. Both acid and base catalysis can be employed. masterorganicchemistry.com Base-catalyzed transesterification typically involves the use of an alkoxide, such as sodium ethoxide. masterorganicchemistry.com Acid-catalyzed transesterification follows a mechanism similar to direct esterification. masterorganicchemistry.com

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is crucial for applications in pharmaceuticals and other areas where stereochemistry is critical. Asymmetric synthesis provides routes to access these chiral molecules with high enantiomeric purity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com In the context of amino acid synthesis, chiral auxiliaries derived from natural sources like amino acids or carbohydrates are commonly used. numberanalytics.com

For the synthesis of α-amino esters, a chiral auxiliary can be incorporated into the starting material. For instance, the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary can lead to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield the desired enantiopure amino acid ester. While specific examples for this compound are not prevalent in the provided search results, the general principle of using chiral auxiliaries for the asymmetric synthesis of α-amino acids is a well-established strategy. mdpi.orgresearchgate.net

Chemo-Enzymatic Synthesis and Kinetic Resolution

Chemo-enzymatic methods combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis, offering powerful strategies for accessing enantiomerically pure compounds. researchgate.net For the synthesis of chiral this compound, enzymatic kinetic resolution is a particularly effective approach.

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze esterification and transesterification reactions with high enantioselectivity. researchgate.net In a kinetic resolution process, a lipase (B570770) selectively catalyzes the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the resolution of amino acid esters. In the transesterification of racemic leucine with an alcohol, CALB can selectively acylate one enantiomer, leading to the production of an enantioenriched N-acyl-leucine ester and the unreacted leucine ester of the opposite configuration. The efficiency of this resolution is often high, providing both enantiomers with excellent optical purity.

The enzymatic resolution of racemic N-acyl-leucine derivatives is a well-established method for obtaining enantiomerically pure leucine and its esters. Enzymes such as penicillin acylase can selectively hydrolyze the N-acyl group of the L-enantiomer of a racemic N-acyl-leucine ester, leaving the D-enantiomer unreacted. nih.gov This allows for the separation of the free L-amino acid ester from the acylated D-enantiomer. For instance, the resolution of racemic N-acetyl-leucine can be achieved with high efficiency.

Similarly, aminoacylases can be used for the enantioselective hydrolysis of N-acyl-D,L-amino acids. The enzyme specifically acts on the L-enantiomer, yielding the L-amino acid, while the N-acyl-D-amino acid remains. Subsequent esterification can then provide the desired enantiomer of this compound. The resolution of racemic pyrazolylalanine, triazolylalanine, and imidazolylalanine has been demonstrated with conversion yields of 46% (85% ee), 42% (72% ee), and 48% (95% ee) respectively using E. coli aromatic L-amino acid transaminase. nih.gov

| Enzyme | Reaction Type | Substrate | Product(s) | Conversion (%) | Enantiomeric Excess (ee %) |

| Penicillin Acylase | Hydrolysis | Racemic N-acyl-leucine ester | L-leucine ester & N-acyl-D-leucine ester | ~50 | High |

| E. coli Aromatic L-amino acid transaminase | Resolution | Racemic imidazolylalanine | D-imidazolylalanine | 48 | 95 |

Amino Acid Synthesis Methods Applicable to this compound Precursors

Classical methods of amino acid synthesis can be adapted to produce the precursors required for the synthesis of this compound.

The amidomalonate synthesis is a robust and versatile method for the preparation of α-amino acids. The synthesis starts with diethyl acetamidomalonate, which is deprotonated to form an enolate. This enolate then undergoes an SN2 reaction with an alkyl halide. For the synthesis of leucine derivatives, isobutyl bromide is used as the alkylating agent. google.com The subsequent hydrolysis and decarboxylation of the alkylated product yield the desired amino acid. To obtain the ethyl ester, the final amino acid can be subjected to Fischer esterification.

The key precursor, diethyl acetamidomalonate, can be prepared in good yields, with some methods reporting yields of up to 80-85%.

Reductive amination of an α-keto acid or its ester is another fundamental approach to α-amino acids. For the synthesis of this compound, the corresponding α-keto ester, ethyl 4-methyl-2-oxopentanoate (B1228126), serves as the starting material. This compound can be subjected to reductive amination, where it reacts with ammonia (B1221849) in the presence of a reducing agent to form the desired amino ester.

The stereoselectivity of this process can be controlled through the use of chiral auxiliaries or chiral catalysts. While specific organocatalytic reductive amination of ethyl 4-methyl-2-oxopentanoate is an area of ongoing research, the general methodology is well-established for the synthesis of a variety of amino acids.

Nucleophilic Substitution Strategies

A cornerstone in the synthesis of α-amino acids and their esters is the bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgyoutube.com This powerful method allows for the direct formation of the carbon-nitrogen bond, a key step in constructing the amino acid backbone. The SN2 mechanism involves the attack of a nucleophile on an electrophilic carbon atom, resulting in the displacement of a leaving group in a single, concerted step. wikipedia.org A key stereochemical feature of the SN2 reaction is the inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. wikipedia.orgchemistrysteps.com This predictable stereochemical outcome is highly advantageous for the enantioselective synthesis of chiral molecules like the enantiomers of this compound.

A classic and effective nucleophilic substitution strategy for the synthesis of this compound involves the reaction of an α-halo ester, specifically ethyl 2-bromo-4-methylpentanoate, with a nitrogen nucleophile. In this reaction, ammonia or a protected ammonia equivalent acts as the nucleophile, attacking the α-carbon and displacing the bromide leaving group.

Reaction Scheme:

To obtain a specific enantiomer, for instance, (S)-ethyl 2-amino-4-methylpentanoate (the ethyl ester of L-leucine), the starting material must be the corresponding (R)-ethyl 2-bromo-4-methylpentanoate. The backside attack of the nucleophile will lead to the desired inversion of stereochemistry, yielding the (S)-product with high enantiomeric purity. chemistrysteps.commasterorganicchemistry.com The choice of the nitrogen nucleophile is crucial. While ammonia can be used, it can lead to over-alkylation. Therefore, protected nitrogen sources like phthalimide (B116566) (in the Gabriel synthesis) or azide (B81097) followed by reduction are often employed to achieve higher yields and cleaner reactions. primescholars.com

The success of this synthetic approach hinges on several factors, including the nature of the leaving group (with bromide being a good choice), the strength of the nucleophile, and the reaction conditions which must be carefully controlled to minimize side reactions such as elimination. wikipedia.org

Green Chemistry Principles in this compound Synthesis

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of conducting reactions for amino acid derivatization under solvent-free or in aqueous conditions.

Solvent-Free Synthesis: Mechanochemistry, using tools like ball mills, has emerged as a promising solvent-free technique. acs.org The synthesis of N-protected α-amino esters has been successfully achieved by ball milling, which can lead to reduced reaction times and simplified work-up procedures. acs.org Another solvent-free approach involves the use of microwave irradiation, which has been shown to be effective for the preparation of β-amino esters from α-amino esters and α,β-unsaturated ketones and esters. scielo.br These methods could potentially be adapted for the direct esterification of leucine or the nucleophilic substitution step in the synthesis of its ethyl ester.

Aqueous Systems: While organic solvents are common in amino acid ester synthesis, conducting these reactions in water is a greener alternative. Esterification of amino acids has been demonstrated in thin films of water and methanol, catalyzed by sulfuric acid. acs.org This method shows that even in the presence of water, which is a product of the reaction, esterification can proceed efficiently under specific conditions. Furthermore, enzyme-catalyzed hydrolysis for the resolution of amino acid esters is often performed in aqueous or biphasic systems containing water. mdpi.com

Table 1: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Synthesis (Potential) |

| Solvent | Volatile Organic Solvents (e.g., DCM, THF) | Solvent-free (Ball-milling, Microwave) or Water |

| Catalyst | Strong acids/bases (often stoichiometric) | Recyclable organocatalysts, enzymes |

| Energy | Often requires heating for extended periods | Microwave (reduced time), Mechanochemistry (ambient temp) |

| Waste | Significant solvent and reagent waste | Minimized waste, recyclable components |

The development of catalysts that can be easily recovered and reused is a central goal of green chemistry. In the context of this compound synthesis, several types of recyclable catalysts can be envisioned.

Organocatalysts: Chiral organocatalysts, such as those derived from quinine, have been used for the enantioselective synthesis of α-amino acid esters. acs.org These catalysts are often recoverable and can be used in multiple reaction cycles without significant loss of activity.

Polymer-Supported Catalysts: Immobilizing a catalyst on a polymer support allows for easy separation from the reaction mixture by simple filtration. Polyether amines have been shown to act as recyclable base catalysts in other organic transformations and could potentially be applied to the synthesis of amino acid esters. mdpi.com

Enzymes: Lipases and proteases are highly efficient and selective biocatalysts for the synthesis and resolution of amino acid esters. mdpi.comacs.org These enzymes operate under mild conditions, often in aqueous media, and can be immobilized to facilitate their recovery and reuse, making them an excellent green catalytic option. For example, proteases have been used to catalyze the co-oligomerization of L-leucine ethyl ester with other amino acid esters. acs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.edu Maximizing atom economy is a fundamental principle of green chemistry, as it directly relates to waste reduction at the atomic level.

The theoretical percent atom economy can be calculated using the following formula:

Let's analyze the atom economy for the synthesis of this compound via the nucleophilic substitution of ethyl 2-bromo-4-methylpentanoate with ammonia:

Reactants:

Ethyl 2-bromo-4-methylpentanoate (C₈H₁₅BrO₂) - MW: 223.11 g/mol nih.gov

Ammonia (NH₃) - MW: 17.03 g/mol (Note: two equivalents are used in the balanced equation)

Products:

Desired Product: this compound (C₈H₁₇NO₂) - MW: 159.23 g/mol

By-product: Ammonium bromide (NH₄Br) - MW: 97.94 g/mol

Calculation:

% Atom Economy = (159.23 / (223.11 + 2 * 17.03)) * 100 % Atom Economy = (159.23 / (223.11 + 34.06)) * 100 % Atom Economy = (159.23 / 257.17) * 100 % Atom Economy ≈ 61.9%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into a by-product (ammonium bromide). To improve the atom economy, alternative synthetic routes that are addition reactions rather than substitutions could be explored, as addition reactions theoretically have 100% atom economy. However, for many practical syntheses, a substitution reaction remains the most viable route, and in such cases, ensuring high chemical yield and developing methods to recycle by-products are key green chemistry considerations.

Chemical Transformations and Functional Group Interconversions of Ethyl 2 Amino 4 Methylpentanoate

Reactions Involving the Alpha-Amino Group

The reactivity of the alpha-amino group is central to the chemical utility of ethyl 2-amino-4-methylpentanoate. This primary amine can undergo a range of modifications, including protection, acylation, and alkylation, which are crucial steps in the synthesis of peptides and other complex organic molecules.

N-Protection and Deprotection Strategies

In peptide synthesis, the protection of the amino group is a critical step to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions and the desired final product. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com

The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com The deprotection of the N-Boc group is generally accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by bubbling dry HCl gas through a solution of the compound in an anhydrous solvent. masterorganicchemistry.comresearchgate.net For thermally stable compounds, heating under vacuum can also be an effective deprotection method. researchgate.net

The Cbz group is another widely used protecting group, which can be introduced by reacting the amino ester with benzyl (B1604629) chloroformate. Deprotection of the Cbz group is often carried out by catalytic hydrogenation. masterorganicchemistry.com

Table 1: N-Protection and Deprotection Strategies for this compound

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Ethyl Acetate |

| benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic Hydrogenation (e.g., Pd-C, H₂) |

Acylation, Amidation, and Sulfonylation

The alpha-amino group of this compound readily undergoes acylation to form amides. This reaction is fundamental to the formation of peptide bonds. The acylation can be carried out using various acylating agents, such as acyl chlorides or carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield ethyl 2-acetamido-4-methylpentanoate.

Amidation can also be achieved directly from carboxylic acids using coupling reagents. organic-chemistry.org Additionally, sulfonylation of the amino group to form sulfonamides can be accomplished by reacting the amino ester with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base.

Reductive Alkylation and Arylation

Reductive alkylation is a method to introduce alkyl groups to the amino functionality. This process involves the reaction of the amine with an aldehyde or ketone to form a Schiff base or imine, which is then reduced in situ to the corresponding alkylated amine. hamptonresearch.com For example, reaction with an aldehyde followed by a reducing agent like sodium borohydride (B1222165) would yield a secondary amine. Reductive ethylation, specifically, increases the mass of the protein by 55 Da for each lysine (B10760008) residue or N-terminal amine. hamptonresearch.com

Reactions Involving the Ester Functionality

The ester group of this compound can also be chemically modified, most commonly through hydrolysis or conversion to an amide.

Hydrolysis to Leucine (B10760876) and Carboxylic Acid Derivatives

The ethyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, which in this case is the amino acid leucine. libretexts.org This reaction is a standard method for the deprotection of the carboxyl group in peptide synthesis. Care must be taken to avoid racemization, especially under basic conditions. researchgate.net High pressure in the presence of certain amines has been reported to facilitate ester hydrolysis with minimal side reactions. researchgate.net

Transamidation and Amidification Reactions

Transamidation is the conversion of an ester directly into an amide. This can be achieved by reacting the ester with an amine. While this reaction can be slow, it can be catalyzed. For instance, a chromium-catalyzed amidation of esters with nitroarenes has been reported as a method for amide synthesis. organic-chemistry.org Amidification can also be achieved through various coupling reagents that activate the carboxylic acid (formed in situ via hydrolysis) for reaction with an amine. organic-chemistry.org

Reduction to Amino Alcohols

The reduction of the ester group in this compound to a primary alcohol yields the corresponding amino alcohol, (S)-2-amino-4-methyl-1-pentanol, also known as L-leucinol. This transformation is a fundamental process in organic synthesis, providing access to a class of compounds with significant applications as chiral auxiliaries and synthons.

Several reducing agents can accomplish this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to alcohols. orgsyn.orgjocpr.comstackexchange.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). Another effective reducing agent is sodium borohydride (NaBH₄), often in combination with a Lewis acid or in a mixed solvent system to enhance its reactivity towards esters. jocpr.comstackexchange.com For instance, the NaBH₄/I₂ system has been shown to be effective for the reduction of amino acids. stackexchange.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), also provide a valuable method for this reduction. orgsyn.org

The resulting amino alcohol, L-leucinol, retains the stereochemistry of the starting material and is a valuable chiral building block.

Table 1: Reduction of this compound to L-leucinol

| Reagent | Solvent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, reflux | (S)-2-amino-4-methyl-1-pentanol (L-leucinol) |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | Room temperature | (S)-2-amino-4-methyl-1-pentanol (L-leucinol) |

| Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | Reflux | (S)-2-amino-4-methyl-1-pentanol (L-leucinol) |

Modifications of the Isobutyl Side Chain

The isobutyl side chain of this compound offers further opportunities for synthetic diversification. researchgate.net

Selective Halogenation and Subsequent Functionalization

Selective halogenation of the isobutyl group can be achieved, providing a handle for further functionalization. For instance, fluorination of the side chain can lead to the synthesis of fluorinated leucine derivatives, which are of interest in medicinal chemistry. (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate is an example of such a derivative. medchemexpress.commedchemexpress.com These halogenated intermediates can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Oxidative Transformations

While extensive oxidation can lead to degradation, controlled oxidative transformations can be used for derivatization. For example, hydroxylation of the side chain can produce compounds like ethyl 2-amino-4-hydroxy-4-methylpentanoate. nih.gov These hydroxylated derivatives can then be used in further synthetic steps, such as the formation of ethers or esters.

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of various cyclic and heterocyclic structures. pitt.edunih.govnih.gov

Cyclization Reactions Leading to Lactams and Diketopiperazines

Intramolecular cyclization of this compound or its derivatives can lead to the formation of β-lactams and γ-lactams. nih.govatauni.edu.tr For example, under appropriate conditions, the amino group can attack the ester carbonyl, leading to a cyclic amide.

Furthermore, the condensation of two molecules of this compound, or its reaction with another amino acid ester, can lead to the formation of 2,5-diketopiperazines (DKPs). organic-chemistry.orgwikipedia.orgnih.gov These cyclic dipeptides are prevalent in nature and often exhibit significant biological activity. nih.govnih.gov The synthesis typically involves the formation of a dipeptide intermediate, which then undergoes intramolecular cyclization. wikipedia.org

Synthesis of Nitrogen-Containing Heterocycles from Derivatives

The amino and ester functionalities of this compound and its derivatives can be utilized in the construction of a wide array of nitrogen-containing heterocycles. pitt.edunih.govnih.govnih.govmdpi.com For example, the amino group can act as a nucleophile in reactions with various electrophiles to form five- or six-membered rings. Derivatives of this compound can be key starting materials in multicomponent reactions to build complex heterocyclic systems. For instance, domino cyclization reactions involving derivatives of amino alcohols can lead to the formation of γ-lactam annulated oxazacycles. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from this compound Precursors

| Precursor Type | Reaction Type | Heterocyclic Product |

| Dipeptide from this compound | Intramolecular Cyclization | Diketopiperazine |

| Amino alcohol derivative | Domino Cyclization | γ-Lactam annulated oxazacycle |

| This compound | Intramolecular Cyclization | β-Lactam |

Applications of Ethyl 2 Amino 4 Methylpentanoate As a Chiral Building Block in Complex Molecule Synthesis

Role in Peptide Chemistry and Peptidomimetic Synthesis

The synthesis of peptides and their mimetics is a cornerstone of medicinal chemistry and materials science. Ethyl 2-amino-4-methylpentanoate, often referred to as ethyl leucinate, serves as a key component in these synthetic endeavors, offering a protected form of leucine (B10760876) that can be strategically incorporated into growing peptide chains.

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the way peptides are constructed. osi.lv In this methodology, an amino acid is anchored to a solid support, typically a polymer resin, and the peptide chain is elongated through sequential coupling and deprotection steps. osi.lvmdpi.com this compound, after appropriate N-terminal protection (commonly with Fmoc or Boc groups), is a readily available building block for incorporation into the peptide sequence.

The general cycle in SPPS involves:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Coupling: Activation of the carboxylic acid of the incoming N-protected amino acid (like Fmoc-leucine, which can be derived from ethyl leucinate) and its reaction with the free amine of the resin-bound chain.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. thieme-connect.comnih.gov The use of leucine esters like this compound in the initial attachment to the resin or as a solution-phase component for fragment condensation is a common strategy. nih.gov For instance, BOC-Leu-OCH2-C6H4-Resin can be used as a starting point for peptide synthesis. nih.gov

| SPPS Step | Description | Key Reagents/Groups |

| Resin Loading | Attachment of the first amino acid to the solid support. | Wang resin, Rink Amide resin mdpi.com |

| Deprotection | Removal of the temporary N-terminal protecting group. | Piperidine (for Fmoc), TFA (for Boc) thieme-connect.com |

| Coupling | Formation of the amide (peptide) bond. | DIC, HOBt, HBTU, HATU mdpi.combioorg.org |

| Cleavage | Release of the completed peptide from the resin. | Trifluoroacetic acid (TFA) orgsyn.org |

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable technique, especially for shorter peptides and large-scale production. organic-chemistry.org In this approach, protected amino acid derivatives are coupled in a suitable solvent. This compound, with its amino group free and its carboxylic acid protected as an ester, is an ideal nucleophile in coupling reactions.

To form a dipeptide, an N-protected amino acid is activated and reacted with an amino acid ester, such as ethyl leucinate. osi.lv Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bioorg.orgwilliams.edu The resulting protected dipeptide can then be selectively deprotected at either the N-terminus or the C-terminus for further chain elongation.

The incorporation of leucine and its derivatives is crucial for designing bioactive peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. santiago-lab.com this compound is a direct precursor for introducing the isobutyl side chain of leucine, which can be important for hydrophobic interactions with biological targets.

For example, leucine-based cyclic dipeptides have been synthesized by the cyclization of dipeptide methyl esters, which are closely related to ethyl esters. nih.govresearchgate.net These syntheses often employ methods like carbodiimide-promoted peptide bond formation or the mixed anhydride (B1165640) method to create the linear dipeptide precursor. nih.govresearchgate.net

Peptidomimetics often feature non-standard backbones or side chains to improve properties like stability and bioavailability. Polymer-bound synthesis strategies have been adapted to create peptidomimetics starting from amino acid esters. For instance, resin-bound amino acid esters can be transformed into α-hydroxy-β-amino-aldehydes, which are versatile intermediates for various peptide mimetics.

| Peptide/Peptidomimetic | Synthetic Strategy | Role of Leucine Ester | Reference(s) |

| Oligopeptides | Solid-Phase Peptide Synthesis (SPPS) | Starting material for resin attachment or chain elongation. | mdpi.comnih.gov |

| Cyclic Dipeptides | Solution-phase cyclization of dipeptide esters. | Precursor to the linear dipeptide. | nih.govresearchgate.net |

| Peptidomimetics | Polymer-bound synthesis from amino acid esters. | Chiral starting material for backbone modification. |

Precursor for Enantiomerically Pure Organic Compounds

The chiral nature of this compound makes it an excellent starting material for the synthesis of other enantiomerically pure molecules that are not peptides. These molecules can serve as chiral auxiliaries, ligands for asymmetric catalysis, or complex scaffolds with defined stereochemistry.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. santiago-lab.com After the reaction, the auxiliary is removed and can often be recovered. Amino acids and their derivatives, like amino alcohols, are a major source of chiral auxiliaries due to their ready availability in enantiomerically pure form.

A prominent class of chiral auxiliaries derived from amino acids are the Evans-type oxazolidinones. The synthesis of these auxiliaries typically involves the reduction of an N-protected amino acid or its ester to the corresponding amino alcohol, followed by cyclization with a carbonyl source like phosgene (B1210022) or diethyl carbonate. Following this general procedure, L-leucine ethyl ester can be N-protected, reduced with a reagent like lithium borohydride (B1222165) (LiBH₄), and then cyclized to yield the corresponding chiral (S)-4-isobutyl-2-oxazolidinone.

This leucine-derived oxazolidinone can then be acylated and used in a variety of diastereoselective reactions, including alkylations and aldol (B89426) condensations, to generate new stereocenters with high predictability.

| Chiral Auxiliary Type | Synthesis from Amino Acid Ester | Key Intermediates | Reference(s) |

| Oxazolidinones | 1. N-protection 2. Ester reduction 3. Cyclization | N-protected amino alcohol | |

| Bicyclic Lactams | Multi-step synthesis involving the amino acid backbone. | - | orgsyn.org |

| Isoquinuclidinylmethanols | Reduction of bicyclic amino acid esters. | Bicyclic amino alcohol |

Beyond its use in forming chiral auxiliaries that are later removed, the leucine moiety from this compound can be stereoselectively incorporated as a permanent feature of a target molecule. This is achieved by using the chiral center of the leucine derivative to direct the formation of new stereocenters in the molecule.

One common strategy is the diastereoselective alkylation of a chiral enolate derived from a leucine derivative. For instance, an N-acyl oxazolidinone prepared from ethyl leucinate can be deprotonated to form a rigid, chelated enolate. The bulky isobutyl group of the leucine-derived auxiliary then sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched carboxylic acid, alcohol, or other functional group, with the newly formed stereocenter's configuration controlled by the original leucine stereocenter.

This principle has been applied in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals, where the precise control of stereochemistry is paramount. orgsyn.org

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The structural features of this compound, including a chiral center, a primary amine, and an ester group, provide multiple points for chemical modification, rendering it an ideal starting material for the synthesis of a diverse range of target molecules. Its isobutyl side chain also contributes to the lipophilicity of the final products, a property often sought after in agrochemical and specialty chemical applications.

Modular Construction of Advanced Chemical Entities

The concept of modular construction in chemical synthesis involves the assembly of complex molecules from smaller, pre-functionalized units or "modules." this compound serves as an excellent chiral module, introducing a defined stereocenter and a handle for further elaboration. This approach allows for the systematic and efficient synthesis of libraries of related compounds for screening and optimization.

A pertinent example of this modular approach can be seen in the synthesis of novel antifungal agents. In a study focused on developing new crop protectants, researchers synthesized a series of rhein-amino acid ester conjugates. rsc.org One such conjugate, (R)-Ethyl 2-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxamido)-4-methylpentanoate, was prepared by coupling rhein, a naturally occurring anthraquinone (B42736) derivative with known biological activity, to the amino group of this compound. rsc.org This synthesis highlights the utility of the leucine ethyl ester as a module that can be readily incorporated into a larger bioactive scaffold. The resulting conjugate demonstrated significant antifungal activity against plant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. rsc.org

The modular nature of this synthesis allows for the exploration of structure-activity relationships by systematically varying the amino acid ester component. The use of this compound specifically introduces the isobutyl side chain, which can influence the compound's interaction with biological targets and its physicochemical properties, such as solubility and membrane permeability.

Similarly, the synthesis of pyrimidine (B1678525) derivatives, a class of compounds with a wide range of biological activities including herbicidal and antifungal properties, can be envisioned through a modular approach utilizing amino acid esters. acs.org While a specific study highlights the use of an arginine derivative, the principle can be extended to this compound. acs.org The amino group of the leucine ester can react with a suitable precursor to form the pyrimidine ring, with the ester and isobutyl groups providing points for further diversification. This strategy enables the rapid generation of a library of chiral pyrimidine-based compounds for agrochemical screening.

Engineering Chemical Reactivity through Leucine Ester Incorporation

The incorporation of the this compound moiety into a molecule can significantly influence the reactivity of neighboring functional groups and the stereochemical outcome of subsequent reactions. The chiral center at the alpha-carbon can direct the stereoselective formation of new stereocenters, a critical aspect in the synthesis of enantiomerically pure agrochemicals and specialty chemicals.

The stereogenic center of the leucine derivative can act as a chiral auxiliary, controlling the diastereoselectivity of reactions at adjacent positions. For instance, in the synthesis of complex polyketide natural products, the stereochemistry of hydroxyl and alkyl groups is crucial for biological activity. By incorporating a chiral building block like this compound, chemists can exert control over the formation of these stereocenters.

Research into the diastereoselective synthesis of β-hydroxy-α-amino esters has demonstrated the profound influence of the amino ester structure on the stereochemical outcome of aldol reactions. While not directly using this compound, these studies establish the principle that the nature of the ester and the amino-protecting group can dictate the syn/anti selectivity of the product. This principle is directly applicable to reactions involving the enolate derived from this compound, where the isobutyl group would exert its own steric influence on the approach of an electrophile, thereby engineering the reactivity to favor a specific diastereomer.

Furthermore, the amino group of this compound can be transformed into various other functionalities, which in turn can direct subsequent chemical transformations. For example, conversion of the amine to a diazo group would allow for a range of carbene-mediated reactions, with the chiral backbone potentially influencing the enantioselectivity of these processes.

Table of Research Findings on Rhein-L-Leu-OEt Conjugate rsc.org

| Property | Value |

| Compound Name | (R)-Ethyl 2-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxamido)-4-methylpentanoate |

| Molecular Formula | C24H23NO7 |

| Yield | 92% |

| Melting Point | 145-147 °C |

| Antifungal Activity (EC50) | Moderate to strong against R. solani and S. sclerotiorum |

Catalytic Roles and Applications of Ethyl 2 Amino 4 Methylpentanoate Derivatives

Design and Synthesis of Chiral Ligands and Catalysts

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis. Ethyl 2-amino-4-methylpentanoate, with its readily available chiral pool, provides an excellent starting point for creating novel catalytic systems. The amino and ester functionalities allow for a wide range of chemical modifications, enabling the synthesis of both metal-coordinating ligands and purely organic catalysts.

Metal-Coordination Complexes Incorporating Leucine (B10760876) Ester Derivatives

The amino and carboxyl groups of amino acid esters like this compound can act as bidentate ligands, coordinating with various metal ions to form stable complexes. wikipedia.org This coordination is fundamental to their application in catalysis. For instance, amino acid esters can coordinate with copper(II) complexes, playing a role in the metal-catalyzed base hydrolysis of the ester itself. nih.gov

The true potential of these derivatives is realized when they are transformed into more complex chiral ligands for transition-metal-catalyzed reactions. A notable example involves the synthesis of new chiral ligands, such as isoquinuclidinylmethanols, from bicyclic amino acid ethyl esters. clockss.org These ligands, which are sterically constrained β-amino alcohols, have proven effective in the enantioselective addition of organozinc reagents to aldehydes. clockss.org The synthesis of these ligands often begins with the reaction of a diene with an optically active imine, followed by hydrogenation and subsequent reduction of the ester group (derived from a structure analogous to this compound) with a reducing agent like lithium aluminum hydride. clockss.org These chiral ligands then coordinate with a metal, such as the zinc in diethylzinc (B1219324), to create a chiral environment that directs the stereochemical outcome of the reaction. clockss.org

Organocatalytic Systems Derived from this compound

In addition to coordinating with metals, derivatives of this compound are employed in the burgeoning field of organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal. The development of these systems often involves modifying the parent amino acid ester to create a more rigid and sterically defined structure.

For example, chiral β-amino alcohols synthesized from amino acid esters can themselves act as organocatalysts. clockss.org These catalysts are particularly effective in reactions such as the enantioselective addition of diethylzinc to aldehydes. clockss.org The catalytic cycle in these organocatalytic systems often involves the formation of a transient complex between the catalyst and the reactants, where the chiral structure of the catalyst dictates the facial selectivity of the reaction. The effectiveness of these organocatalysts can be fine-tuned by modifying the substituents on the nitrogen atom or the alcohol, thereby altering the steric and electronic properties of the catalyst. clockss.org

Asymmetric Induction in Stereoselective Catalysis

The primary function of chiral catalysts derived from this compound is to induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over the other. This stereochemical control is crucial in the synthesis of pharmaceuticals and other biologically active molecules where only one stereoisomer exhibits the desired activity.

Enantioselective Catalytic Alkylation Reactions

Enantioselective alkylation, the addition of an alkyl group to a prochiral substrate to create a new chiral center, is a powerful tool in organic synthesis. Chiral ligands and catalysts derived from amino acid esters have been successfully applied in this area. In one prominent example, chiral isoquinuclidinylmethanol ligands, synthesized from bicyclic amino acid ethyl esters, have been used to catalyze the enantioselective addition of diethylzinc to various aryl aldehydes. clockss.org This reaction produces chiral secondary alcohols with moderate to high enantiomeric excesses. clockss.org

The level of enantioselectivity is highly dependent on the structure of the chiral ligand. For instance, N-alkylation of the isoquinuclidine ring can significantly impact the enantiomeric excess (e.e.) of the product. The table below summarizes the results of the enantioselective addition of diethylzinc to benzaldehyde (B42025) using different chiral ligands derived from an amino acid ester framework.

| Ligand | Substituent on Nitrogen | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration of Product |

|---|---|---|---|---|

| Ligand 6a | Methyl | 95 | 62 | (S) |

| Ligand 6b | Ethyl | 96 | 72 | (R) |

| Ligand 6c | Propyl | 97 | 76 | (R) |

Data sourced from a study on the enantioselective addition of diethylzinc to aldehydes using new chiral ligands. clockss.org

This data clearly demonstrates that subtle changes to the catalyst structure, specifically the length of the N-alkyl chain, can lead to significant improvements in enantioselectivity and even a reversal in the stereochemical outcome. clockss.org

Diastereoselective Control in Chemical Transformations

Beyond controlling enantioselectivity, catalysts and chiral auxiliaries derived from this compound can also exert control over diastereoselectivity. This is particularly relevant in reactions that create multiple stereocenters. The diastereoselective Strecker reaction is a classic example, where a chiral amine, often derived from an amino acid, is condensed with a ketone to form a chiral imine. nih.gov Subsequent addition of a cyanide source proceeds with facial selectivity dictated by the existing chiral center, leading to the formation of one diastereomer of the α-amino nitrile in preference to the other. nih.gov

This principle can be extended to more complex systems. For example, the condensation of ethyl 2-cyclohexanoneacetate with a chiral amine, followed by the addition of trimethylsilyl (B98337) cyanide (TMSCN), can produce α-amino nitriles with high diastereoselectivity. nih.gov Subsequent chemical transformations, such as hydrolysis and hydrogenolysis, can then yield complex cyclic amino acid derivatives with well-defined stereochemistry. nih.gov The ability to achieve high diastereomeric ratios is critical for synthesizing stereochemically pure compounds without the need for difficult chromatographic separations.

Advanced Analytical Methodologies for Research on Ethyl 2 Amino 4 Methylpentanoate

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental in the analysis of ethyl 2-amino-4-methylpentanoate, enabling the separation and quantification of its enantiomers and the assessment of its purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.com The mobile phase composition, typically a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and aqueous buffers, is optimized to achieve the best separation. sigmaaldrich.com It has been observed that on macrocyclic glycopeptide CSPs, the D-enantiomer is generally more strongly retained than the L-enantiomer. sigmaaldrich.com The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce a single enantiomer selectively. nih.gov

Table 1: HPLC Analysis Parameters for Chiral Separation

| Parameter | Condition | Reference |

| Column | Astec® CHIROBIOTIC® T | sigmaaldrich.com |

| Mobile Phase | Water:Methanol:Formic Acid | sigmaaldrich.com |

| Detection | UV or Mass Spectrometry | ucdavis.edu |

| Principle | Differential interaction of enantiomers with the chiral stationary phase | sigmaaldrich.com |

Gas Chromatography (GC) for Purity and Isomeric Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and for analyzing its isomeric composition. tajhizkala.ir In GC, the sample is vaporized and transported through a column by an inert carrier gas. tajhizkala.ir The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase. tajhizkala.ir

For purity analysis, a GC method can separate the main compound from impurities such as residual starting materials, by-products, and solvents. tajhizkala.ir The separated components are detected by a suitable detector, commonly a flame ionization detector (FID), and the peak areas in the resulting chromatogram are used to determine the relative concentrations of each component. tajhizkala.irnih.gov

GC is also instrumental in distinguishing between structural isomers. rsc.orgnih.gov For instance, the isomers of leucine (B10760876), such as L-leucine and L-isoleucine, can be differentiated based on their fragmentation patterns in GC coupled with mass spectrometry (GC-MS). rsc.org The development of a robust GC method involves optimizing parameters like the column type, temperature program, and carrier gas flow rate to achieve efficient separation. shimadzu.comresearchgate.net

Table 2: Typical GC Conditions for Purity Analysis

| Parameter | Condition | Reference |

| Column | Capillary column (e.g., DB-WAX) | researchgate.net |

| Carrier Gas | High purity nitrogen or helium | researchgate.net |

| Injector Temperature | e.g., 180 °C | researchgate.net |

| Detector | Flame Ionization Detector (FID) | researchgate.net |

| Oven Program | Initial hold, then temperature ramp | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of this compound. By spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the components of the mixture separate based on their polarity.

The separation allows for the visualization of the consumption of starting materials and the formation of the desired product. The relative positions of the spots, represented by their retention factor (Rf) values, help in identifying the different components. For instance, in the synthesis of this compound, TLC can be used to track the disappearance of the starting amino acid and the appearance of the ester product. rsc.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing information about its molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 15N)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

1H NMR Spectroscopy: Proton (1H) NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a 1H NMR spectrum are used to assign the protons to their respective positions in the this compound molecule.

13C NMR Spectroscopy: Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.publibretexts.org Each unique carbon atom in this compound gives a distinct signal in the 13C NMR spectrum, allowing for the determination of the number of different carbon environments. hmdb.cachemicalbook.com The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. libretexts.org For example, the carbonyl carbon of the ester group typically appears at a downfield chemical shift (around 170-220 ppm). pressbooks.pub

15N NMR Spectroscopy: Nitrogen-15 (15N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds, although it is less common than 1H and 13C NMR due to the low natural abundance and lower sensitivity of the 15N nucleus. researchgate.netncsu.edu 15N NMR can provide direct information about the electronic environment of the nitrogen atom in the amino group of this compound. ncsu.edu The chemical shift of the 15N signal can be influenced by factors such as protonation, hydrogen bonding, and metal complexation. ncsu.edu Indirect detection methods, such as 1H-15N correlation spectroscopy (e.g., HSQC), are often employed to enhance sensitivity. nih.govwestmont.edu

Table 3: Representative NMR Data for this compound

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided | Reference |

| 1H | 0.8-4.2 | Proton environment, connectivity | rsc.orgrsc.org |

| 13C | 14-175 | Carbon skeleton, functional groups | rsc.orgrsc.org |

| 15N | Varies | Nitrogen electronic environment | researchgate.netncsu.edu |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum confirms the molecular weight of this compound. nih.gov Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides a unique fingerprint of the molecule. rsc.orgnih.gov The analysis of these fragment ions can help to elucidate the structure of the molecule. For example, the fragmentation of leucine and its isomers has been studied to differentiate them based on the relative abundances of their product ions. rsc.org

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Information | Reference |

| Molecular Ion (M+) | Confirms molecular weight | nih.gov |

| Fragmentation Pattern | Provides structural information | rsc.orgnih.gov |

| High-Resolution MS | Determines exact molecular formula | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides a unique fingerprint, revealing the presence of its key structural components: the primary amine (-NH₂), the ester group (-COOC₂H₅), and the isobutyl side chain. The primary amine typically shows two distinct stretching vibrations in the 3400-3300 cm⁻¹ region for the symmetric and asymmetric N-H stretches, along with a bending vibration around 1600 cm⁻¹. The ester functional group is readily identified by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1735 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage are observed in the 1300-1000 cm⁻¹ region. The aliphatic isobutyl group and the ethyl group contribute C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1470-1365 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Ester (R-CO-OR') | C=O Stretch | ~1735 | Strong |

| Ester (R-CO-OR') | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 | Medium-Strong |

| Alkyl (C-H) | C-H Bend | 1470 - 1365 | Variable |

Advanced Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a class of analytical techniques that probe the interaction of polarized light with chiral molecules. These methods are indispensable for studying stereochemistry, as they can distinguish between enantiomers (non-superimposable mirror images) and provide information about a molecule's three-dimensional structure in solution.

Polarimetry for Optical Rotation Measurement

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution containing a chiral compound. This phenomenon is known as optical activity. libretexts.orgmasterorganicchemistry.com The magnitude and direction of this rotation are characteristic of the specific enantiomer being analyzed. The measurement is reported as the specific rotation [α], a standardized value that accounts for experimental variables. libretexts.orgmasterorganicchemistry.com

The specific rotation is calculated using the formula: [α] = α / (l × c) where:

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL).

For this compound, which exists as two enantiomers, (S)-(+)- and (R)-(-)-, polarimetry can confirm the identity of a specific enantiomer and determine its enantiomeric excess. For instance, the hydrochloride salt of the L-enantiomer (S-form) has a documented positive specific rotation. sigmaaldrich.com A measurement of zero rotation would indicate a racemic mixture (a 50:50 mix of both enantiomers). libretexts.org

| Compound | Specific Rotation [α]²⁰/D | Conditions | Source |

|---|---|---|---|

| L-Leucine ethyl ester hydrochloride | +18.0° (±1°) | c = 5% in ethanol (B145695) at 20°C, using the sodium D-line (589 nm) | Sigma-Aldrich sigmaaldrich.com |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An optically active sample will absorb the two components of polarized light differently, resulting in a CD spectrum. This spectrum is highly sensitive to the molecule's stereochemistry and conformation. nih.gov

Enantiomers produce mirror-image CD spectra, making this technique ideal for their differentiation. researchgate.net For this compound, the (S)- and (R)-enantiomers would be expected to exhibit CD spectra of equal magnitude but opposite sign. Furthermore, because the CD spectrum is sensitive to the spatial arrangement of chromophores (light-absorbing groups) within the molecule, it can be used to study subtle changes in molecular conformation in response to environmental factors like solvent or temperature. The primary chromophore in this molecule is the ester carbonyl group.

| Principle/Application | Description |

|---|---|

| Enantiomer Differentiation | The (S)- and (R)-enantiomers will produce equal and opposite CD signals, allowing for unambiguous identification. researchgate.net |

| Quantitative Analysis | The magnitude of the CD signal is proportional to the concentration of the chiral species, enabling quantitative determination of enantiomeric mixtures. nih.gov |

| Conformational Studies | Changes in the molecule's conformation in solution will alter the CD spectrum, providing insights into its dynamic structure. nih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of a three-dimensional electron density map, from which the exact position of every atom in the molecule can be determined.

For this compound, a successful crystallographic analysis would provide unambiguous proof of its absolute configuration (the R/S designation at the chiral center). It would also yield highly precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. Furthermore, the analysis reveals how the molecules pack together in the crystal, detailing any intermolecular interactions such as hydrogen bonding involving the amine and ester groups. While obtaining a suitable crystal can be a challenge, the resulting data is considered the gold standard for structural elucidation. nih.gov

| Parameter | Information Provided |

|---|---|

| Chemical Formula | Confirms the elemental composition (e.g., C₈H₁₇NO₂). medkoo.com |

| Crystal System | The basic shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The precise dimensions and angles of the repeating unit in the crystal lattice. |

| Absolute Configuration | Unambiguously determines the R or S configuration at the chiral center. |

| Bond Lengths & Angles | Provides highly accurate measurements of all interatomic distances and angles. |

| Intermolecular Interactions | Identifies and quantifies interactions like hydrogen bonds that define the crystal packing. |

Computational and Theoretical Investigations of Ethyl 2 Amino 4 Methylpentanoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the electronic environment and potential reaction pathways of ethyl 2-amino-4-methylpentanoate.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and reactivity indices. For this compound, DFT calculations, likely using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electron density and identify the most reactive sites. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further insights into the molecule's behavior. These descriptors for a molecule like this compound would be analogous to those calculated for other amino acids with polar uncharged side chains. mdpi.com

Table 1: Predicted Global Reactivity Descriptors for a Representative Amino Acid Ester

| Parameter | Definition | Predicted Significance for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relatively high, characteristic of amino acid esters. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Low, indicating a lesser tendency to accept electrons. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Moderate, influenced by the amino and ester functional groups. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Relatively high, indicating good stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the molecule's polarizability. | Relatively low. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Moderate, with the carbonyl carbon of the ester being a primary electrophilic site. |

This table is illustrative and based on general principles of DFT calculations for amino acid esters.

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. For this compound, these methods can be used to model reactions such as hydrolysis of the ester group or peptide bond formation. researchgate.net

For instance, in the aminolysis of esters, ab initio calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. acs.org The reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an amine on the ester's carbonyl carbon. chemistrysteps.com The energy barriers for the formation and breakdown of this intermediate can be calculated, providing a quantitative understanding of the reaction kinetics. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are the primary tools for exploring these aspects.

Investigation of Preferred Conformations in Different States

This compound, like other leucine (B10760876) derivatives, can adopt various conformations due to the flexibility of its side chain and backbone. yale.edu The preferred conformations are determined by a delicate balance of intramolecular interactions, such as hydrogen bonds and steric effects. In the gas phase, the molecule is likely to adopt a conformation that maximizes intramolecular hydrogen bonding between the amino group and the ester carbonyl group.

Table 2: Likely Low-Energy Conformations of this compound

| Conformation | Key Dihedral Angles (φ, ψ, χ1, χ2) | Predominant Stabilizing Interactions |

| Folded | Specific angles allowing proximity of NH2 and C=O | Intramolecular hydrogen bonding |

| Extended | More linear arrangement of the backbone | Solvation and reduced steric hindrance |

| Gauche/Anti | Variations in the isobutyl side chain orientation | Minimization of steric clashes |

This table represents plausible conformations based on studies of related leucine compounds. yale.edunih.gov

Dynamics of Intra- and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions of this compound. These simulations can model the behavior of the molecule in different environments, such as in aqueous solution or in the presence of other molecules. nih.gov

MD simulations can reveal the dynamics of hydrogen bond formation and breakage, both within the molecule and with surrounding solvent molecules. They can also be used to study the aggregation behavior of the molecule at higher concentrations. For poly(beta-amino ester)s, MD simulations have been used to understand how factors like lipophilicity and buffer conditions affect their molecular organization. nih.gov

Prediction of Chemical Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. nih.gov For this compound, these predictions are essential for understanding its role in synthesis and its potential biological activity.